5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride
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Overview
Description
5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.16 g/mol This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The methoxy group is introduced at the 5-position of the pyridine ring through a nucleophilic substitution reaction.
Pyrrolidinyl Group Addition: The pyrrolidinyl group is added to the 2-position of the pyridine ring through a series of reactions involving the formation of a pyrrolidine intermediate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the formation of new compounds with different substituents.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate the binding affinity and selectivity of potential drug candidates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target proteins and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)pyridine: This compound lacks the methoxy group at the 5-position, which may affect its chemical and biological properties.
5-Methoxy-2-(pyrrolidin-2-yl)pyridine: This compound has the pyrrolidinyl group at the 2-position, which may result in different reactivity and interactions.
5-Methoxy-2-(pyrrolidin-4-yl)pyridine: This compound has the pyrrolidinyl group at the 4-position, which may influence its binding affinity and selectivity.
Uniqueness: The presence of both the methoxy group at the 5-position and the pyrrolidinyl group at the 2-position in 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride makes it unique compared to similar compounds
Properties
IUPAC Name |
5-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8;;/h2-3,7-8,11H,4-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMHRRRSUHVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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